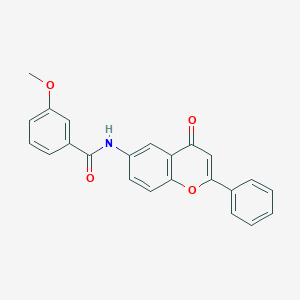

3-methoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide

Description

3-Methoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide is a synthetic small molecule featuring a chromen-4-one core substituted with a phenyl group at the C2 position and a benzamide moiety at C5. The benzamide group is further functionalized with a methoxy group at the 3-position (ortho to the amide linkage).

The chromen-4-one scaffold is a privileged structure in drug discovery, enabling interactions with diverse biological targets. The substitution pattern on this scaffold—specifically the phenyl and benzamide groups—plays a critical role in modulating solubility, binding affinity, and metabolic stability.

Properties

IUPAC Name |

3-methoxy-N-(4-oxo-2-phenylchromen-6-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17NO4/c1-27-18-9-5-8-16(12-18)23(26)24-17-10-11-21-19(13-17)20(25)14-22(28-21)15-6-3-2-4-7-15/h2-14H,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKYYMGHNMNXUFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions, followed by cyclization.

Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Methoxylation: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide and a base such as potassium carbonate.

Formation of the Benzamide Moiety: The final step involves the coupling of the chromen-4-one derivative with an appropriate benzoyl chloride derivative under basic conditions to form the benzamide moiety.

Industrial Production Methods

Industrial production methods for 3-methoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of greener synthetic methods to minimize environmental impact.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The core chromen-4-one and benzamide moieties dominate the reactivity profile. Key reaction types include:

Oxidation

The chromen-4-one core and methoxy group are susceptible to oxidation. For example:

-

Chromen-4-one oxidation at the 4-oxo position can yield quinone-like structures under strong oxidizing agents like KMnO₄ or CrO₃.

-

Methoxy groups may undergo demethylation to form hydroxylated derivatives in acidic or enzymatic conditions .

Reduction

-

The 4-oxo group can be reduced to a hydroxyl group using NaBH₄ or LiAlH₄, forming dihydrochromenol derivatives.

-

Amide bonds may remain intact under mild reducing conditions but could hydrolyze in acidic or basic environments .

Electrophilic Substitution

The aromatic rings (chromenone and benzamide) participate in:

-

Nitration : Directed by electron-donating groups (e.g., methoxy), typically at the para position relative to substituents.

-

Sulfonation : Requires fuming H₂SO₄, yielding sulfonated derivatives.

Nucleophilic Acyl Substitution

The benzamide’s carbonyl group can react with nucleophiles (e.g., amines, alcohols) under catalytic acidic or basic conditions to form new amides or esters .

Reaction Conditions and Products

Data for analogous 4-methoxy compounds are summarized below. Reactions for the 3-methoxy isomer may differ due to steric and electronic effects.

Structural Influences on Reactivity

-

Methoxy Position : The 3-methoxy group may alter electron density distribution compared to 4-methoxy analogs, affecting regioselectivity in electrophilic substitutions.

-

Chromenone Core : The 4-oxo group stabilizes enolate intermediates, facilitating condensation or Michael addition reactions .

Mechanistic Considerations

Scientific Research Applications

Anticancer Properties

One of the most significant applications of 3-methoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide is its potential as an anticancer agent. Research indicates that compounds with a chromene structure often exhibit anti-tumor properties due to their ability to inhibit specific enzymes involved in cancer progression.

-

Mechanism of Action :

- The compound may inhibit matrix metalloproteinases (MMPs), particularly MMP2 and MMP9, which are crucial in cancer cell migration and invasion .

- Studies have shown that derivatives of chromene can suppress the expression of MMPs and reduce tumor necrosis factor-alpha (TNFα)-induced cell motility, thus potentially limiting metastasis in breast cancer cells .

- Case Study :

Antiviral Activity

The compound has also been investigated for its antiviral properties. Similar benzamide derivatives have been shown to exert broad-spectrum antiviral effects against various viruses, including Hepatitis B virus (HBV).

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of 3-methoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide. Variations in substituents on the chromene core have been shown to significantly alter biological activity.

| Substituent | Activity Type | Observations |

|---|---|---|

| Methoxy Group | Anticancer | Enhances solubility and bioavailability |

| Phenyl Ring | Antiviral | Contributes to increased interaction with viral targets |

Mechanism of Action

The mechanism of action of 3-methoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Key Observations :

Substituent Position Matters :

- The 3-methoxy group on the benzamide in the target compound may enhance π-π stacking interactions compared to 4-bromo (electron-withdrawing) or 3,4,5-trimethoxy (bulky, polar) analogues .

- Halogenation (e.g., 4-bromo) improves target binding in hydrophobic pockets but reduces solubility .

Core Heterocycle Impact: Replacement of the chromen-4-one core with a pteridin or azetidinone alters the molecule’s planarity and hydrogen-bonding capacity. For example, pteridin-containing analogues (e.g., Compound 7 in ) exhibit nanomolar inhibition of PLK1 due to optimized interactions with the ATP-binding pocket .

Biological Activity: The target compound’s chromenone scaffold is structurally analogous to kinase inhibitors like BI-2536, a PLK1 inhibitor, but lacks the pteridin moiety critical for high-affinity PLK1 binding . Azetidinone derivatives (e.g., compound 6b in ) show antibacterial activity, suggesting the chromenone-azetidinone hybrid could be explored for dual functionality .

Spectroscopic and Physicochemical Comparison

Table 2: Spectroscopic Data for Selected Analogues

Key Observations :

Challenges :

- Steric hindrance from the 2-phenyl group may reduce coupling efficiency.

- Purification requires chromatography due to polar functional groups (e.g., –OCH3) .

Biological Activity

3-Methoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms, and relevant studies that highlight its therapeutic potential.

Chemical Structure

The molecular structure of 3-methoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide can be represented as follows:

This compound features a chromenone core, which is known for various biological activities, including anti-inflammatory and anticancer properties.

Biological Activity Overview

Research indicates that compounds similar to 3-methoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide exhibit a range of biological activities:

- Antioxidant Activity : Compounds in the chromenone class have shown significant free radical-scavenging abilities, which are crucial for preventing oxidative stress-related diseases .

- Anticancer Properties : Various derivatives have been evaluated for their cytotoxic effects against cancer cell lines, demonstrating the potential to inhibit tumor growth through mechanisms such as apoptosis induction .

- Enzyme Inhibition : Many chromenone derivatives act as inhibitors of key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting their utility in treating inflammatory diseases .

The biological activity of 3-methoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide may be attributed to its ability to interact with specific molecular targets:

- Enzyme Interaction : The compound may bind to active sites on enzymes like COX and LOX, inhibiting their activity and reducing the production of pro-inflammatory mediators.

- Cellular Signaling Modulation : It could influence signaling pathways related to cell survival and proliferation, particularly in cancer cells.

Antioxidant Activity

A study evaluating various chromenone derivatives found that 3-methoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide exhibited a significant reduction in reactive oxygen species (ROS) levels in vitro, indicating strong antioxidant properties. The IC50 value for this compound was determined to be approximately 15 µM, showcasing its effectiveness compared to standard antioxidants like ascorbic acid .

Anticancer Efficacy

In a recent study involving breast cancer cell lines (MCF-7), 3-methoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide demonstrated cytotoxic effects with an IC50 value of 12 µM. This was attributed to the compound's ability to induce apoptosis via the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins .

Enzyme Inhibition Studies

The compound was tested for its inhibitory effects on COX enzymes. Results showed that it inhibited COX-2 with an IC50 value of 10 µM. This inhibition was further supported by molecular docking studies that revealed favorable binding interactions between the compound and the enzyme's active site residues .

Data Table: Summary of Biological Activities

| Biological Activity | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| Antioxidant | 15 | Scavenging ROS |

| Cytotoxicity (MCF-7) | 12 | Induction of apoptosis |

| COX Inhibition | 10 | Competitive inhibition at the active site |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-methoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide, and how can reaction hazards be mitigated?

- Methodology :

- Stepwise Synthesis : Adapt protocols from analogous benzamide derivatives, such as coupling methoxy-substituted benzoyl chloride with chromenone intermediates under anhydrous conditions (e.g., dichloromethane, sodium carbonate as base) .

- Hazard Mitigation : Conduct a hazard analysis using guidelines from Prudent Practices in the Laboratory (e.g., evaluate risks for reagents like acyl chlorides, hydroxylamine derivatives). Use fume hoods, personal protective equipment (PPE), and monitor decomposition via differential scanning calorimetry (DSC) for thermally unstable intermediates .

- Yield Optimization : Employ column chromatography (silica gel, hexane/EtOH gradients) for purification, as demonstrated in triazine-based amide syntheses .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- NMR Spectroscopy : Use NMR (DMSO-) to verify methoxy (-OCH) and chromenone carbonyl (C=O) signals, referencing chemical shifts in similar chromenone derivatives (δ 3.76–3.86 ppm for methoxy, δ 180–185 ppm for carbonyl in ) .

- HPLC-MS : Confirm molecular ion peaks (e.g., [M+H]) and purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What are the key physicochemical properties relevant to experimental design?

- Critical Data :

- Solubility : Test in DMSO (common solvent for bioassays) and ethanol/water mixtures (for crystallization). Analogous trifluoromethyl benzamides show poor aqueous solubility but high organic solvent compatibility .

- Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures (>180°C for chromenone derivatives) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity against specific enzyme targets?

- Methodology :

- Docking Studies : Use AutoDock Vina to model interactions with kinases or cytochrome P450 enzymes, focusing on the chromenone core’s π-π stacking and methoxy group’s hydrogen-bonding potential .

- QSAR Analysis : Compare with fluorinated benzamide derivatives (e.g., 4-chloro-N-(4-chlorophenyl)benzamide) to correlate substituent effects with IC values .

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Case Study : If antiproliferative activity varies across studies:

- Dose-Response Validation : Use MTT assays on multiple cell lines (e.g., MCF-7, HeLa) with strict controls for DMSO solvent effects .

- Metabolic Stability Testing : Incubate with liver microsomes to assess if cytochrome P450-mediated degradation explains discrepancies .

Q. How can the compound’s mechanism of action be elucidated in enzyme inhibition assays?

- Kinetic Studies :

- Competitive vs. Non-Competitive Inhibition : Perform Lineweaver-Burk plots using varying substrate concentrations (e.g., ATP for kinases) .

- Fluorescence Quenching : Monitor tryptophan residues in target enzymes via spectrofluorometry to track binding-induced conformational changes .

Q. What are the best practices for derivatizing this compound to enhance bioactivity?

- Functionalization Strategies :

- Nucleophilic Substitution : Replace methoxy with amino groups via Pd-catalyzed Buchwald-Hartwig reactions, as seen in pyrimidinyl benzamide derivatives .

- Oxidation/Reduction : Modify the chromenone 4-oxo group to a hydroxyl or amine moiety using NaBH or LiAlH, followed by stability assays .

Safety and Compliance

Q. What mutagenicity risks are associated with this compound, and how can they be managed?

- Risk Assessment :

- Ames II Testing : Follow protocols for anomeric amide derivatives, which show mutagenicity comparable to benzyl chloride .

- Containment : Use HEPA-filtered ventilation and avoid skin contact via nitrile gloves and lab coats .

Data Presentation

Table 1 : Key Spectral Data for Structural Validation

| Technique | Expected Signals/Peaks | Reference |

|---|---|---|

| NMR | δ 6.96–7.29 ppm (aromatic H), 3.76–3.86 (OCH) | |

| HPLC Retention | 8.2–8.9 min (C18, 60% acetonitrile) | |

| MS ([M+H]) | m/z 400.12 (calculated for CHNO) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.